![molecular formula C18H28N2O3 B14355457 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate CAS No. 91318-69-3](/img/structure/B14355457.png)
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azatricyclo[43103,8]decan-4-one;hydrate is a complex organic compound with the molecular formula C9H13NO1/2H2O It is a lactam, which is a cyclic amide, and is known for its non-planar cis-amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate involves several steps. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction typically requires a strong acid or base to facilitate the formation of the tricyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is achieved through techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactam group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactam nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted lactams .
Wissenschaftliche Forschungsanwendungen
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate involves its interaction with specific molecular targets. The lactam group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azatricyclo[3.3.1.1(3,7)]decan-4-one: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.
3,5,7-Trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one:
Uniqueness
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate is unique due to its non-planar cis-amide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities .
Eigenschaften
CAS-Nummer |
91318-69-3 |
|---|---|
Molekularformel |
C18H28N2O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-azatricyclo[4.3.1.03,8]decan-4-one;hydrate |
InChI |
InChI=1S/2C9H13NO.H2O/c2*11-9-8-3-5-1-6(8)4-7(2-5)10-9;/h2*5-8H,1-4H2,(H,10,11);1H2 |
InChI-Schlüssel |
PWUVPQXYHLRFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1C(C2)C(=O)N3.C1C2CC3CC1C(C2)C(=O)N3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
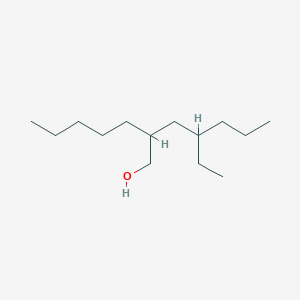
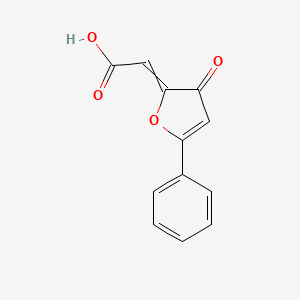
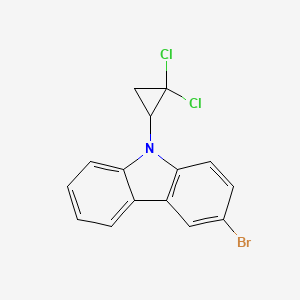
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
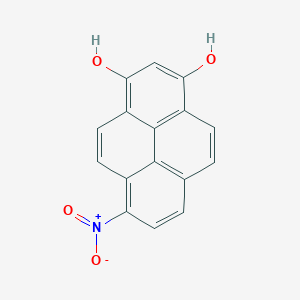
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
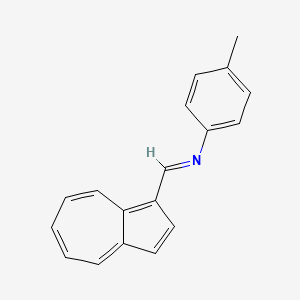
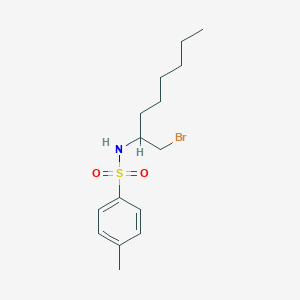
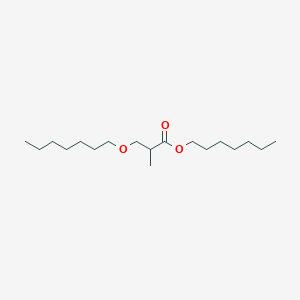
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
